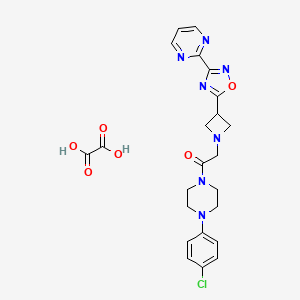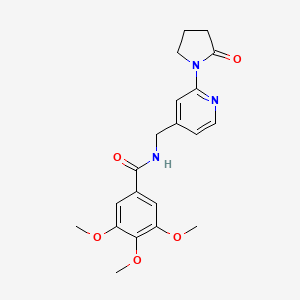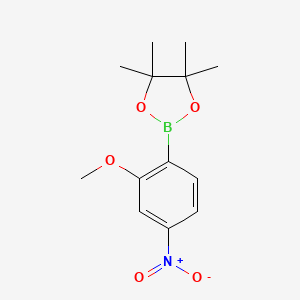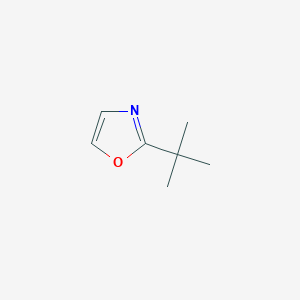![molecular formula C18H17NO7S B2499331 Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 503431-54-7](/img/structure/B2499331.png)
Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate, is a complex organic molecule that appears to be related to various research areas, including herbicide development, crystal structure analysis, and luminescence sensing. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, a derivative of 3-methylthiophen-2-yl was synthesized and assessed for herbicidal activity, indicating that similar synthetic routes could potentially be applied to the compound . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization suggests a possible synthetic pathway for the dihydrobenzo[b][1,4]dioxine moiety of the target compound .
Molecular Structure Analysis
Crystal structure determination is a crucial step in understanding the molecular structure of a compound. The paper on the synthesis and crystal structure of a pyrazole derivative with a thiophen-2-yl group provides an example of how X-ray diffraction studies can be used to elucidate the structure of such molecules . This technique could be applied to determine the crystal structure of Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, lanthanide metal-organic frameworks with dimethylphenyl imidazole dicarboxylate showed selective sensitivity to benzaldehyde-based derivatives, indicating that the compound of interest may also participate in specific chemical reactions or sensing applications .
Physical and Chemical Properties Analysis
While the papers do not directly provide data on the physical and chemical properties of the compound , they do offer insights into related compounds. For instance, the herbicidal activity of a 3-methylthiophen-2-yl derivative under different conditions suggests that the compound of interest may also exhibit specific biological activities or interactions with its environment . The crystal structure and hydrogen bonding interactions of a pyrazole derivative could imply similar properties for the target compound, such as solubility, melting point, and stability .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a compound involved in various synthetic and biological research applications. Its structural complexity and functional groups make it an interesting candidate for synthesis studies and the exploration of biological activities. The research surrounding this compound spans several aspects, including synthetic methodologies, biological evaluations, and material science applications.
Synthetic Applications : The compound serves as a key intermediate in the synthesis of complex molecules. Studies have shown its utility in constructing novel organic frameworks, particularly in the context of developing new pharmaceuticals and materials with unique properties (Gabriele et al., 2006). Its derivatization and incorporation into larger molecular architectures demonstrate the versatility of this compound in synthetic organic chemistry.
Biological Activities : While specific studies directly linking Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate to biological activities are limited, the structural motifs present in this compound are commonly explored for their biological relevance. Analogous structures have been investigated for their cytotoxic activities against various cancer cell lines, showcasing the potential of such compounds in medicinal chemistry (Deady et al., 2003).
Material Science Applications : The functional groups present in this compound, such as the carboxamide and thiophene moieties, make it a candidate for the development of functional materials. These include polymers and organic frameworks with potential applications in sensing, catalysis, and electronic devices. Research in this area focuses on exploiting the unique electronic and structural properties of compounds containing such functional groups (Hsiao & Yu, 1996).
Propiedades
IUPAC Name |
dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-9-13(17(21)23-2)16(27-14(9)18(22)24-3)19-15(20)10-4-5-11-12(8-10)26-7-6-25-11/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWCAYLBVSHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)
![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)


![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

